3-Allyl-1-methylnaphthalen-2-ol
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Overview
Description
3-Allyl-1-methylnaphthalen-2-ol is an organic compound with the molecular formula C14H14O It is a derivative of naphthalene, characterized by the presence of an allyl group and a methyl group attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-1-methylnaphthalen-2-ol typically involves the alkylation of 1-methylnaphthalene with allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-1-methylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the allyl group to a propyl group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Friedel-Crafts alkylation or acylation reactions are typical, using reagents like aluminum chloride or boron trifluoride.
Major Products
Oxidation: Naphthoquinones.
Reduction: 3-Propyl-1-methylnaphthalen-2-ol.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
3-Allyl-1-methylnaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Allyl-1-methylnaphthalen-2-ol involves its interaction with various molecular targets. The allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The naphthalene ring system can intercalate with DNA, potentially leading to anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylnaphthalene
- 2-Methylnaphthalene
- 1-Allylnaphthalene
- 2-Allylnaphthalene
Uniqueness
3-Allyl-1-methylnaphthalen-2-ol is unique due to the presence of both an allyl and a methyl group on the naphthalene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to its analogs, it offers a unique combination of reactivity and stability, which can be advantageous in synthetic and industrial processes.
Properties
Molecular Formula |
C14H14O |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-methyl-3-prop-2-enylnaphthalen-2-ol |
InChI |
InChI=1S/C14H14O/c1-3-6-12-9-11-7-4-5-8-13(11)10(2)14(12)15/h3-5,7-9,15H,1,6H2,2H3 |
InChI Key |
PXCDLJPONRYJLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C12)CC=C)O |
Origin of Product |
United States |
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